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Compound of Interest

Compound Name: Faltan-d4

Cat. No.: B590166 Get Quote

Faltan-d4: An In-depth Technical Guide
This technical guide provides a comprehensive overview of Faltan-d4, a deuterated isotropic

analog of the fungicide Folpet. It is intended for researchers, scientists, and drug development

professionals, offering detailed information on its chemical properties, mechanism of action,

metabolism, and relevant experimental protocols.

Introduction to Faltan-d4
Faltan-d4 is the deuterium-labeled version of Faltan, the common trade name for the fungicide

Folpet. Folpet is a broad-spectrum, non-systemic fungicide used to protect a variety of crops

from fungal diseases. The incorporation of deuterium atoms in Faltan-d4 makes it a valuable

tool in analytical and metabolic studies, serving as an internal standard for mass spectrometry-

based quantification of Folpet.

Chemical Structure and Properties

Faltan-d4 is chemically known as 2-(trichloromethylthio)-1H-isoindole-1,3(2H)-dione-d4. The

deuterium atoms are typically located on the benzene ring of the phthalimide group.

Table 1: Chemical and Physical Properties of Faltan-d4 and Folpet
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Property Faltan-d4 Folpet (Faltan)

Chemical Formula C₉D₄Cl₃NO₂S C₉H₄Cl₃NO₂S

Molecular Weight 300.58 g/mol 296.6 g/mol

CAS Number 1327204-12-5 133-07-3

Appearance White to off-white solid White crystals

SMILES

ClC(Cl)

(Cl)SN1C(C2=C([2H])C([2H])=

C([2H])C([2H])=C2C1=O)=O

C1=CC=C2C(=C1)C(=O)N(C2

=O)SC(Cl)(Cl)Cl

Solubility

Insoluble in water; soluble in

organic solvents such as

acetone and methanol.

Insoluble in water

Mechanism of Action
The fungicidal activity of Folpet, and by extension Faltan-d4, is attributed to its reaction with

thiol groups present in the amino acids and enzymes of fungal cells. This interaction disrupts

cellular respiration and other vital metabolic processes, ultimately leading to cell death.

The proposed mechanism involves the cleavage of the sulfur-nitrogen bond in the Folpet

molecule. This reaction releases thiophosgene (CSCl₂), a highly reactive intermediate.

Thiophosgene readily reacts with sulfhydryl (-SH) groups in proteins and enzymes, leading to

their inactivation.

Caption: Proposed mechanism of action of Folpet.

Metabolism
The metabolism of Folpet in biological systems proceeds through the hydrolysis of the

trichloromethylthio group. The primary metabolites identified are phthalimide, phthalamic acid,

and ultimately phthalic acid. These metabolites are generally considered to be less toxic than

the parent compound.
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Caption: Metabolic degradation pathway of Folpet.

Toxicology
The toxicological profile of Folpet has been studied in various animal models. The acute toxicity

is generally considered to be low.

Table 2: Acute Toxicity of Folpet

Species Route LD50 Reference

Rat Oral >10,000 mg/kg

Rabbit Dermal >22,600 mg/kg

Experimental Protocols
Synthesis of Faltan-d4 (General Approach)
A detailed, publicly available protocol for the synthesis of Faltan-d4 is not readily found.

However, a general approach for the synthesis of deuterated compounds involves the use of a

deuterated precursor. In the case of Faltan-d4, this would likely involve the synthesis of

deuterated phthalimide, followed by a reaction with perchloromethyl mercaptan.

Conceptual Workflow:
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Caption: Conceptual workflow for the synthesis of Faltan-d4.

Analytical Method for Folpet Quantification using Faltan-
d4 as Internal Standard
This protocol outlines a general method for the quantification of Folpet in a biological matrix

using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Faltan-d4 as an

internal standard.

1. Sample Preparation (QuEChERS Method)

Homogenize 10 g of the sample with 10 mL of water.

Add 10 mL of acetonitrile and 100 µL of Faltan-d4 internal standard solution (1 µg/mL).

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate

sesquihydrate) and shake vigorously.

Centrifuge at 4000 rpm for 5 minutes.

Take an aliquot of the acetonitrile supernatant and clean it up using dispersive solid-phase

extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18).
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Centrifuge, and filter the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return

to initial conditions.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

MS Detection: Electrospray ionization (ESI) in positive mode.

MRM Transitions:

Folpet: Monitor appropriate precursor and product ion transitions.

Faltan-d4: Monitor the corresponding mass-shifted transitions.

3. Method Validation

Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-100

ng/mL) with a correlation coefficient (r²) > 0.99.

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high

concentrations. Accuracy should be within 80-120%, and precision (relative standard

deviation, RSD) should be <15%.

Table 3: Representative LC-MS/MS Method Validation Parameters
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Parameter Specification

Linearity (r²) > 0.99

Limit of Detection (LOD) Signal-to-noise ratio > 3

Limit of Quantification (LOQ) Signal-to-noise ratio > 10

Accuracy (% Recovery) 80 - 120%

Precision (% RSD) < 15%

Conclusion
Faltan-d4 is an essential analytical tool for the accurate and precise quantification of the

fungicide Folpet. Its use as an internal standard in mass spectrometry-based methods helps to

correct for matrix effects and variations in sample preparation, leading to more reliable data.

Understanding the chemical properties, mechanism of action, and metabolism of Folpet is

crucial for interpreting the results of studies utilizing Faltan-d4. The provided experimental

protocols offer a foundation for the synthesis and analysis of this important labeled compound.

To cite this document: BenchChem. [What is Faltan-d4 and its chemical structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590166#what-is-faltan-d4-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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